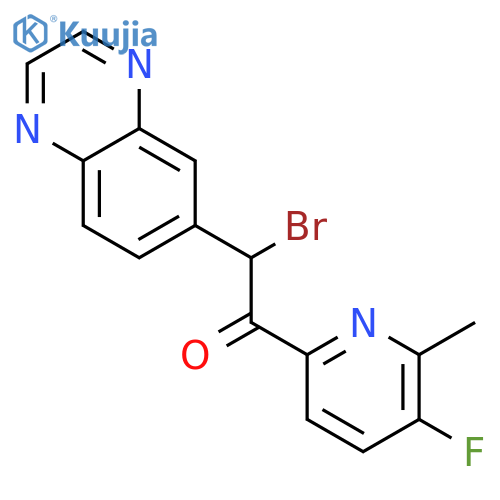

Cas no 1132610-54-8 (2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone)

1132610-54-8 structure

商品名:2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone

- 2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone

- Ethanone, 2-bromo-1-(5-fluoro-6-methyl-2-pyridinyl)-2-(6-quinoxalinyl)-

- 1132610-54-8

- DTXSID30856017

- 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one

-

- インチ: InChI=1S/C16H11BrFN3O/c1-9-11(18)3-5-13(21-9)16(22)15(17)10-2-4-12-14(8-10)20-7-6-19-12/h2-8,15H,1H3

- InChIKey: JJTHELJTCOHLIW-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=CC=C1F)C(=O)C(C2=CC3=C(C=C2)N=CC=N3)Br

計算された属性

- せいみつぶんしりょう: 359.00695g/mol

- どういたいしつりょう: 359.00695g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 55.7Ų

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029186516-1g |

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone |

1132610-54-8 | 95% | 1g |

$829.44 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770438-1g |

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone |

1132610-54-8 | 95% | 1g |

¥6988.00 | 2024-08-09 | |

| Chemenu | CM141989-1g |

2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one |

1132610-54-8 | 95% | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM141989-1g |

2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one |

1132610-54-8 | 95% | 1g |

$893 | 2021-08-05 |

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1132610-54-8 (2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone) 関連製品

- 13769-43-2(potassium metavanadate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬